Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
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Description
The compound "Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. It contains a piperidine ring, which is a common motif in medicinal chemistry, often providing compounds with the ability to interact with biological targets such as enzymes or receptors . The presence of a sulfonamide group and a fluorine atom suggests potential for specific interactions with biological systems, as these features are commonly found in drug molecules for their pharmacokinetic properties and ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of related piperidine compounds typically involves multiple steps, starting from simpler piperidine derivatives. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the production of Vandetanib, involves acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions to yield the target compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides was characterized using these techniques, and the absolute configuration was determined by X-ray crystallography . The presence of substituents on the piperidine ring can significantly affect the molecule's conformation and, consequently, its biological activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a sulfonamide group can be achieved through sulfonation reactions . The presence of a carboxylate group suggests that the compound could participate in reactions typical for carboxylic acids and their derivatives, such as esterification or amidation . The fluorine atom could also influence the reactivity of the compound, as fluorine-substituted aromatics are known to undergo nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a fluorine atom can enhance the lipophilicity of the molecule, which is important for its ability to cross biological membranes . The sulfonamide group can form hydrogen bonds, which could affect the solubility and stability of the compound . The crystal structure of related compounds has shown that intermolecular interactions such as C-H...O, C-H...F, and C-H...π can play a role in the stabilization of the solid-state structure .
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact are assessed. This includes determining its LD50 (the dose that is lethal to 50% of a population), its handling and storage precautions, and its disposal procedures.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could improve its properties, or new reactions that it could undergo.
properties
IUPAC Name |
phenyl 4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-2-28-20-9-8-18(14-19(20)22)30(26,27)23-15-16-10-12-24(13-11-16)21(25)29-17-6-4-3-5-7-17/h3-9,14,16,23H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVYVWLZKZMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate |
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